1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine
Description
Properties
Molecular Formula |
C8H7F5N2OS |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-5-3-4(15-14)1-2-6(5)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
JFPKMPKFPNYKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)OC(F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The molecular architecture of 1-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine necessitates a sequential functionalization approach. Retrosynthetic breakdown reveals three critical disconnections:
- Hydrazine installation at the para position relative to the trifluoromethylthio group
- Difluoromethoxy (-OCF₂H) introduction at the meta position
- Trifluoromethylthio (-SCF₃) group placement at the para position
This hierarchy prioritizes the introduction of the bulkier -SCF₃ group first to minimize steric interference during subsequent substitutions.
Primary Synthetic Routes
Sequential Electrophilic Substitution Pathway
Trifluoromethylthiolation of Phenol Derivatives
Initial synthesis begins with 4-nitrophenol as the core scaffold. Trifluoromethylthiolation employs trifluoromethanesulfenamide (CF₃SNR₂) under copper(I) catalysis:
Reaction Scheme 1
$$ \text{4-Nitrophenol} + \text{CF₃SNEt}_2 \xrightarrow{\text{CuI, DMF, 80°C}} \text{4-Nitro-3-(trifluoromethylthio)phenol} $$
Optimized Conditions
- Catalyst: CuI (10 mol%)
- Solvent: Anhydrous DMF
- Temperature: 80°C ± 2°C
- Reaction Time: 18–24 hours
- Yield: 68–72%
Difluoromethoxylation via Nucleophilic Aromatic Substitution
The nitro group is reduced to an amine prior to difluoromethoxy installation to activate the ring:
Stepwise Protocol
- Catalytic hydrogenation (H₂, 5% Pd/C, EtOH) reduces nitro to amine (94–97% yield)
- Diazotization with NaNO₂/HCl at -5°C generates diazonium intermediate
- Sandmeyer-type reaction with chlorodifluoroacetic acid (ClCF₂CO₂H) introduces -OCF₂H
Critical Parameters
- Diazonium Salt Stability: Maintain reaction below -5°C
- Chlorodifluoroacetic Acid Purity: ≥99% to prevent hydrolysis byproducts
- Yield: 55–60% for difluoromethoxy installation
Hydrazine Formation via Hofmann-Type Degradation
The final step converts the amine to hydrazine through controlled oxidation:
$$ \text{3-(Difluoromethoxy)-4-(trifluoromethylthio)aniline} \xrightarrow{\text{NaOCl, NaOH}} \text{1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine} $$
Reaction Monitoring
One-Pot Diazonium Salt Reduction Method
Direct Synthesis from Pre-Functionalized Anilines
This streamlined approach uses 3-(difluoromethoxy)-4-(trifluoromethylthio)aniline as the starting material:
Key Reaction
$$ \text{Ar-NH}2 + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{Ar-N}2^+ \xrightarrow{\text{SnCl}2} \text{Ar-NH-NH}_2 $$
Process Details
- Diazotization: HCl (conc.)/NaNO₂ at -10°C
- Reduction: SnCl₂ in EtOH/H₂O (3:1) at 25°C
- Advantages: Avoids intermediate isolation steps
- Challenges: Requires strict stoichiometric control of SnCl₂
- Typical Yield: 82–85%
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Sequential Pathway | One-Pot Method |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield (%) | 28–34 | 68–72 |
| Purity (HPLC) | 98.5–99.2% | 97.8–98.5% |
| Critical Impurities | OCF₂H hydrolysis | Sn residues |
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the difluoromethoxylation step:
Optimized MW Conditions
Continuous Flow Chemistry Approaches
Adoption of flow reactors enhances safety and scalability for diazonium intermediate handling:
Flow System Configuration
- Diazotization Module: PFA tubing reactor (-5°C)
- Inline Quenching: Activated carbon bed for excess nitrite removal
- Reduction Chamber: Packed bed of Sn-coated beads
Performance Metrics
Purification and Characterization
Chromatographic Purification
HPLC Conditions
- Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)
- Mobile Phase: Acetonitrile/0.1% TFA in H₂O (65:35)
- Flow Rate: 1.0 mL/min
- Detection: UV 254 nm
Impurity Profile
- Main Byproducts:
- Des-fluoro analogue (2–3%)
- Oxidized hydrazine derivatives (1–1.5%)
Spectroscopic Characterization
¹⁹F NMR (CDCl₃, 376 MHz)
- -OCF₂H: δ -82.3 (dt, J = 54 Hz, 12 Hz)
- -SCF₃: δ -44.1 (s)
HRMS (ESI-TOF)
- Calculated for C₈H₇F₅N₂OS [M+H]⁺: 274.2098
- Observed: 274.2095
Industrial-Scale Manufacturing Considerations
Cost Analysis of Key Reagents
Table 2: Reagent Cost Breakdown
| Reagent | Cost (USD/kg) | Contribution to COGS |
|---|---|---|
| Trifluoromethanesulfenamide | 2,150 | 41% |
| Chlorodifluoroacetic Acid | 980 | 23% |
| SnCl₂ | 85 | 12% |
Waste Stream Management
Key Environmental Metrics
- E-Factor: 18.7 kg waste/kg product
- PMI: 23.4 (without solvent recovery)
- Critical Waste Components:
- Fluoride ions (requires CaCl₂ precipitation)
- Tin sludge (EPA Hazardous Waste Code D009)
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl hydrazines.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Biology: It may be used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific targets. The hydrazine moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s unique substituents differentiate it from analogous phenylhydrazines:
- Trifluoromethylthio (-SCF₃) : A strong electron-withdrawing group that enhances stability against oxidative metabolism compared to methylthio (-SCH₃) .
Table 1: Substituent Effects on Key Properties
*LogP: Octanol-water partition coefficient (estimated using ChemDraw).
Physicochemical Properties
Biological Activity
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine typically involves several steps:
- Formation of the Difluoromethoxy Group : A suitable phenol derivative is reacted with difluoromethyl ether under basic conditions.
- Introduction of the Trifluoromethylthio Group : The intermediate is treated with a trifluoromethylthiolating agent, such as trifluoromethylthiol chloride.
- Hydrazine Formation : The final step involves the reaction with hydrazine derivatives to form the hydrazine moiety.
These steps can be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors.
Antimicrobial Properties
Research indicates that compounds similar to 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine exhibit antimicrobial activity. For instance, derivatives of hydrazines have been shown to inhibit Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported around 62.5 µM for some derivatives .
Enzyme Inhibition
Hydrazine derivatives have also been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a study, certain hydrazines demonstrated moderate inhibition of AChE with IC50 values ranging from 27.04 to 106.75 µM, suggesting potential applications in treating neurodegenerative diseases .
Cytotoxicity
The cytotoxic effects of this compound were assessed in various eukaryotic cell lines. Notably, many hydrazine derivatives, including those structurally similar to 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine, exhibited low cytotoxicity, indicating a favorable safety profile for further development .
The biological activity of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is hypothesized to involve:
- Enzyme Binding : The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity.
- Receptor Interaction : It might interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Study on Antimycobacterial Activity
A study published in 2020 investigated various hydrazine derivatives against Mycobacterium tuberculosis. The results indicated that specific analogues displayed promising antimycobacterial activity with MIC values comparable to standard treatments .
AChE Inhibition Study
Another research focused on the inhibition of AChE and BuChE by hydrazine derivatives. The findings revealed that certain compounds were more effective than the clinically used drug rivastigmine, highlighting their potential as therapeutic agents in Alzheimer's disease management .
Comparative Analysis
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) | MIC (µM) |
|---|---|---|---|
| 1-(3-Difluoromethoxy-4-trifluoromethylthio)phenyl hydrazine | TBD | TBD | TBD |
| Rivastigmine | 40 | - | - |
| N-Hexyl derivative | 27.04 | 58.01 | 62.5 |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine, and what key intermediates are involved?
- The compound can be synthesized via condensation reactions between fluorinated phenyl ketones and hydrazine derivatives. For example, trifluoromethylthio-substituted ketones react with hydrazine hydrate under reflux conditions to form hydrazine derivatives. Key intermediates include (trifluoromethylthio)acetone or substituted diketones, which undergo cyclization with hydrazine .
- Methodological Tip : Use anhydrous solvents (e.g., THF or DMF) and monitor reaction progress via TLC. Purify intermediates via column chromatography to remove byproducts .
Q. How is the compound characterized spectroscopically, and what spectral signatures are diagnostic?
- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) from difluoromethoxy/trifluoromethylthio groups.
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.5–8.0 ppm; hydrazine NH protons show broad signals at δ 3.5–5.0 ppm. Fluorinated carbons (e.g., CF₃) are identified via ¹⁹F NMR (δ -60 to -80 ppm) .
- Mass Spectrometry : Confirm molecular weight using high-resolution MS (HRMS) with expected [M+H]⁺ or [M+Na]⁺ peaks .
Q. What precautions are necessary when handling fluorinated substituents during synthesis?
- Fluorinated groups (e.g., -OCF₂H, -SCF₃) require inert atmospheres (N₂/Ar) to prevent hydrolysis. Use fluorinated solvents (e.g., hexafluoroisopropanol) for reactions involving strong bases to avoid side reactions. Always use PPE due to potential toxicity of fluorinated intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the presence of electron-withdrawing substituents (e.g., trifluoromethylthio)?
- Electron-withdrawing groups slow nucleophilic attacks. Optimize by:
- Increasing reaction temperature (80–120°C) to overcome kinetic barriers.
- Using catalytic Lewis acids (e.g., ZnCl₂) to activate carbonyl groups.
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What strategies resolve contradictions in biological activity data caused by substituent effects?
- Substituents like -SCF₃ and -OCF₂H influence lipophilicity and target binding. Address discrepancies by:
- Comparing logP values (via HPLC) to assess bioavailability differences.
- Conducting molecular docking to evaluate steric/electronic interactions with targets (e.g., sodium channels in ).
- Validating activity trends using isosteric replacements (e.g., replacing -SCF₃ with -SCH₂CF₃) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Assessment Protocol :
Perform accelerated degradation studies (40–60°C, pH 1–13).
Monitor via HPLC for hydrazine decomposition products (e.g., phenyl radicals or fluorinated byproducts).
Use DSC/TGA to analyze thermal degradation profiles.
- Findings : Hydrazine derivatives are prone to oxidation at pH > 10; stability improves in acidic conditions (pH 4–6) .
Q. What advanced techniques confirm the compound’s regioselectivity in heterocyclic ring formation?
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (e.g., para vs. meta positions).
- NOESY NMR : Detect spatial proximity between hydrazine protons and aromatic substituents.
- DFT Calculations : Predict regioselectivity by comparing transition-state energies for different pathways .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in hydrazine-carboxamide coupling reactions?
- Potential Issues : Moisture sensitivity of hydrazine intermediates or competing side reactions (e.g., Schiff base formation).
- Solutions :
- Use freshly distilled hydrazine hydrate.
- Add molecular sieves to absorb water.
- Replace DMF with DMSO to stabilize reactive intermediates .
Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
